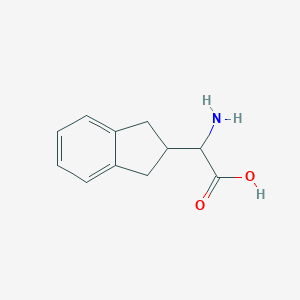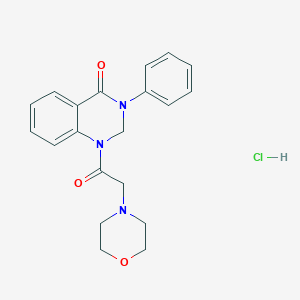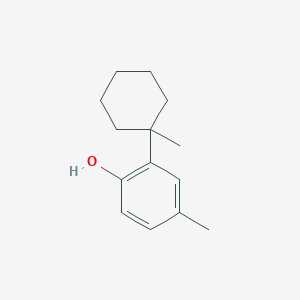
4,6-Dibutyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibutyl-1,3-dioxane is a cyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the dioxane family and has a unique chemical structure that makes it suitable for use in many areas of research.
作用機序
The mechanism of action of 4,6-Dibutyl-1,3-dioxane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
4,6-Dibutyl-1,3-dioxane has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cardiovascular function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 4,6-Dibutyl-1,3-dioxane is its high potency and selectivity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 4,6-Dibutyl-1,3-dioxane. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of this compound and its effects on various biological pathways. Additionally, there is potential for the use of this compound in the development of new diagnostic tools and imaging agents.
合成法
The synthesis of 4,6-Dibutyl-1,3-dioxane involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the reaction of butyl lithium with diethylene glycol in the presence of a catalyst. The resulting product is then treated with butyl bromide to form the final compound.
科学的研究の応用
4,6-Dibutyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs and therapies. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
特性
CAS番号 |
16731-95-6 |
|---|---|
製品名 |
4,6-Dibutyl-1,3-dioxane |
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
4,6-dibutyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-11-9-12(8-6-4-2)14-10-13-11/h11-12H,3-10H2,1-2H3 |
InChIキー |
UCPAZYFDPOUDHP-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(OCO1)CCCC |
正規SMILES |
CCCCC1CC(OCO1)CCCC |
同義語 |
4,6-Dibutyl-1,3-dioxane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




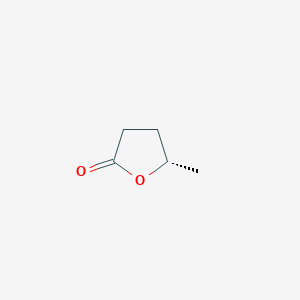
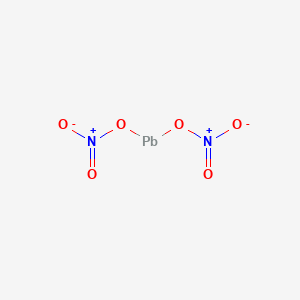

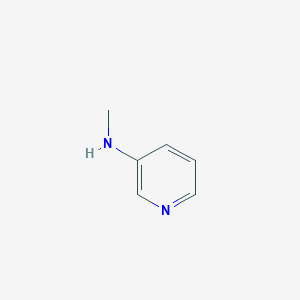
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)



